Lipophilicity Differential
The introduction of the trifluoroacetamide group on the 3-methylpyrrolidine scaffold produces a substantial increase in lipophilicity compared to the unprotected 3-amino-3-methylpyrrolidine analog. Calculated LogP for the target compound is 0.42, while the unprotected analog registers a calculated LogP of approximately -0.47 . This differential directly impacts reversed-phase chromatographic retention, where the target compound exhibits markedly longer retention times than the more polar, unprotected analog [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 0.42 (calculated) |
| Comparator Or Baseline | 3-Amino-3-methylpyrrolidine: -0.47 (calculated) |
| Quantified Difference | ΔLogP ≈ 0.89 (approx. 7.7-fold increase in octanol-water partition) |
| Conditions | Calculated LogP using standard fragment-based prediction algorithms |
Why This Matters
For preparative HPLC purification and extraction workflows, this LogP differential of ~0.9 units dictates column selection, mobile phase composition, and fraction collection parameters—using the unprotected analog as a surrogate would misalign the entire purification method.
- [1] PubChem. 3-Amino-3-methylpyrrolidine (CID 534390). XLogP3-AA = -0.5. View Source
